molecular formula C20H23ClN2O5 B3043767 (2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate CAS No. 915707-72-1

(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate

Cat. No. B3043767
CAS RN: 915707-72-1
M. Wt: 406.9 g/mol
InChI Key: YVDYQIQNVQJRBE-NTEVMMBTSA-N
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Description

The compound you mentioned seems to be a derivative of piperazinedicarboxylic acid, which is a type of dicarboxylic acid. It also contains 9H-fluoren-9-ylmethyl , which is a fluorene derivative . Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings connected by a single bond with a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the fluorene derivative and the piperazinedicarboxylic acid. Fluorene itself is a tricyclic molecule, meaning it contains three fused rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Fluorene derivatives have been used in the synthesis of various bioactive agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Fluorene is a solid at room temperature and has a melting point of 114°C .

Scientific Research Applications

Chemical Toxicants in Food

Fatty acid esters, like 3-monochloropropane-1,2-diol (3-MCPD esters), have been identified as chemical toxicants in food, presenting possible nephrotoxicity and testicular toxicity. These esters have been detected across various food categories and even in human breast milk, suggesting their absorption and distribution in human organs and tissues. This underscores the importance of understanding chemical esters' impact on food safety and human health, providing a framework for assessing similar compounds (Gao, Li, Huang, & Yu, 2019).

Biotechnological Applications

Lactic acid, produced from the fermentation of sugars in biomass, serves as a precursor for several potentially useful chemicals, including esters. This highlights the biotechnological routes for producing valuable chemicals from esters and their applications beyond pharmaceuticals into biodegradable polymers and green chemistry (Gao, Ma, & Xu, 2011).

Synthetic Chemistry

The synthesis of complex molecules from esters, demonstrating the role of esters in the development of new synthetic methodologies. For instance, the use of esters in the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines showcases the versatility of esters in creating pharmacologically relevant structures (Ibrahim, 2011).

Antioxidant Activities

The study of hydroxycinnamic acids and their derivatives, including esters, on in vitro and in vivo antioxidant activities, suggests the potential health benefits of these compounds. This could imply research avenues for exploring the antioxidant properties of related esters in mitigating oxidative stress-related conditions (Shahidi & Chandrasekara, 2010).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. Some fluorene derivatives have shown antimicrobial and anticancer activities .

properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4.ClH.H2O/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;;/h1-8,17-18,21H,9-12H2,(H,23,24);1H;1H2/t18-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDYQIQNVQJRBE-NTEVMMBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate
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(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate

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